2-Quinolineacetic acid, 7-bromo-
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Overview
Description
2-Quinolineacetic acid, 7-bromo- is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinolineacetic acid, 7-bromo- typically involves the bromination of quinoline derivatives. One common method is the bromination of 2-quinolineacetic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of 2-Quinolineacetic acid, 7-bromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is monitored closely to prevent over-bromination and to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Quinolineacetic acid, 7-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Quinolineacetic acid, 7-bromo- has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Quinolineacetic acid, 7-bromo- involves its interaction with specific molecular targets and pathways. The bromine atom enhances the compound’s reactivity, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to the inhibition or activation of specific pathways, resulting in various biological effects .
Comparison with Similar Compounds
Quinoline: The parent compound, which lacks the bromine atom.
2-Quinolineacetic Acid: The non-brominated derivative.
7-Bromoquinoline: A brominated derivative without the acetic acid group.
Uniqueness: 2-Quinolineacetic acid, 7-bromo- is unique due to the presence of both the bromine atom and the acetic acid group. This combination enhances its reactivity and allows for a wider range of chemical modifications and applications compared to its non-brominated counterparts .
Properties
CAS No. |
1267641-05-3 |
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Molecular Formula |
C11H8BrNO2 |
Molecular Weight |
266.09 g/mol |
IUPAC Name |
2-(7-bromoquinolin-2-yl)acetic acid |
InChI |
InChI=1S/C11H8BrNO2/c12-8-3-1-7-2-4-9(6-11(14)15)13-10(7)5-8/h1-5H,6H2,(H,14,15) |
InChI Key |
WGIYJYRMELARCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)CC(=O)O)Br |
Origin of Product |
United States |
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